1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline

Description

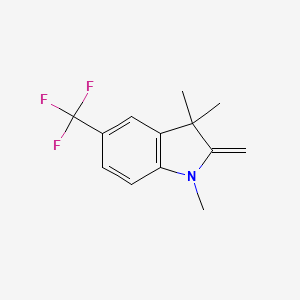

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is a structurally unique indoline derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, two methyl groups at the 1- and 3-positions, and a methylene (=CH₂) substituent at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound relevant in pharmaceutical and materials science research .

Properties

Molecular Formula |

C13H14F3N |

|---|---|

Molecular Weight |

241.25 g/mol |

IUPAC Name |

1,3,3-trimethyl-2-methylidene-5-(trifluoromethyl)indole |

InChI |

InChI=1S/C13H14F3N/c1-8-12(2,3)10-7-9(13(14,15)16)5-6-11(10)17(8)4/h5-7H,1H2,2-4H3 |

InChI Key |

PNNXTZJILDAJAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=C)N(C2=C1C=C(C=C2)C(F)(F)F)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline typically involves the following steps:

Starting Materials: The synthesis begins with indoline derivatives, which are then modified to introduce the trifluoromethyl group.

Reaction Conditions:

Methylene Group Introduction: The methylene group can be introduced through a reaction with formaldehyde (CH₂O) under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce various reduced indoline derivatives.

Scientific Research Applications

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Indoline/Indole Derivatives

Physicochemical Properties

Table 2: Melting Points and Spectral Data

- Key Observations :

- The trifluoromethyl group consistently appears in IR spectra at ~1150–1250 cm⁻¹ across compounds .

- Steric effects from 1,3,3-trimethyl groups in the target compound may reduce crystallinity compared to simpler analogs like 5-(trifluoromethyl)indoline .

- Thione (C=S) and carbonyl (C=O) functionalities in analogs (e.g., compound 13c) introduce distinct hydrogen-bonding and electronic profiles .

Biological Activity

1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is a complex organic compound characterized by its trifluoromethyl group, which significantly influences its biological activity and chemical properties. This compound belongs to the indoline class of derivatives, known for their diverse applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H12F3N

- Molecular Weight : 241.252 g/mol

- Physical State : Red liquid

- Density : 0.979 g/mL at 25 °C

- Melting Point : -8 °C

- Boiling Point : 248 °C

- Solubility : Negligible in water

The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various biological interactions.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets within cells. The presence of the trifluoromethyl group may enhance binding affinity to certain receptors or enzymes involved in critical biological pathways.

Anticancer Properties

Research indicates that indoline derivatives can exhibit significant anticancer activities. For instance, compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that related indole compounds showed IC50 values as low as 0.48 μM against MCF-7 breast cancer cells .

Antimicrobial Effects

Indoline derivatives have also been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways. Preliminary findings suggest that similar compounds exhibit broad-spectrum antimicrobial activity.

Study on Anticancer Activity

In a comparative study of several indoline derivatives, the compound was tested against HCT-116 colorectal cancer cells. Results indicated that it could significantly reduce cell viability with an IC50 value comparable to established anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity .

Research on Antimicrobial Action

A recent investigation into the antimicrobial efficacy of trifluoromethylated indolines found that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study concluded that the trifluoromethyl group plays a crucial role in enhancing antimicrobial potency due to its influence on membrane permeability.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1,3,3-Trimethyl-2-methyleneindoline | C12H13N | Similar structure without trifluoromethyl group |

| 1,3-Dimethylindole | C10H10N | Simpler structure; lacks additional functional groups |

| 5-(Trifluoromethyl)indole | C9H6F3N | Contains trifluoromethyl but lacks methyl substitutions |

The presence of the trifluoromethyl group in this compound enhances its reactivity and potential applications compared to similar compounds without this feature.

Q & A

Q. What are the established synthetic routes for 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline, and how do reaction conditions influence yield?

The compound is synthesized via condensation of Fischer’s base (2-methylene-1,3,3-trimethylindoline) with trifluoromethyl-substituted aromatic aldehydes. For example, refluxing Fischer’s base with 5-(trifluoromethyl)salicylaldehyde derivatives in methanol or toluene under acidic catalysis (e.g., methanesulfonic acid) yields spiropyran analogs, with yields ranging from 19% to 70% depending on solvent, temperature, and catalyst . Optimization requires monitoring by thin-layer chromatography (TLC) and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR : and NMR confirm substituent positioning and indoline backbone integrity. The trifluoromethyl group () appears as a singlet at ~110 ppm in NMR .

- X-ray crystallography : Resolves stereochemistry and bond angles, particularly for spirocyclic derivatives .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 227.23 g/mol for the base compound) .

Q. How does the trifluoromethyl group influence solubility and reactivity?

The group enhances lipophilicity (logP ~3.2) and electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions. However, it reduces solubility in polar solvents, necessitating toluene or THF for reactions .

Advanced Research Questions

Q. How can computational modeling predict electronic properties and guide synthetic design?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the group lowers LUMO energy, favoring electrophilic attacks at the indoline’s 2-methylene position . Software like Gaussian or ORCA models charge distribution, aiding in rational design of derivatives .

Q. What strategies resolve contradictions in reaction outcomes, such as low yields or side products?

- Condition screening : Vary solvents (e.g., toluene vs. acetic anhydride), temperatures, and catalysts (e.g., vs. methanesulfonic acid) to optimize pathways .

- Byproduct analysis : Use LC-MS to identify impurities (e.g., dimerization products) and adjust stoichiometry or reaction time .

- Mechanistic studies : Isotopic labeling (- or -) traces reaction pathways to identify rate-limiting steps .

Q. How does the compound serve as a precursor for complex polycyclic systems?

The 2-methylene group undergoes [4+2] cycloadditions with alkynes or dienophiles to form bridged spirocyclic frameworks. For example, reacting with prop-1-yn-1-ylbenzene under oxidative conditions yields a spiro[cyclopentane-indoline] derivative (70% yield) via radical intermediates .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) is essential for isolating >97% pure product (HPLC-validated) .

- Batch consistency : Control moisture and oxygen levels to prevent indoline oxidation. Storage under inert gas (N/Ar) at 2–8°C preserves stability .

Methodological Considerations

Q. How to validate synthetic intermediates using hyphenated techniques?

Q. What protocols ensure reproducibility in photochromic studies of spiropyran derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.